molecular formula C21H19ClO5 B11156174 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Katalognummer: B11156174
Molekulargewicht: 386.8 g/mol
InChI-Schlüssel: JEWTUIKOFWYRQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a methoxybenzoate ester, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about an hour . The resulting product is then purified by flash chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.

Wissenschaftliche Forschungsanwendungen

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s coumarin core makes it a candidate for studying enzyme inhibition and other biological activities.

    Medicine: Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties, making this compound of interest in drug development.

    Industry: It can be used in the development of fluorescent dyes and sensors due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets. The coumarin core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl group, chlorine atom, and methoxybenzoate ester makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C21H19ClO5

Molekulargewicht

386.8 g/mol

IUPAC-Name

(4-butyl-6-chloro-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C21H19ClO5/c1-3-4-5-14-10-20(23)26-18-12-19(17(22)11-16(14)18)27-21(24)13-6-8-15(25-2)9-7-13/h6-12H,3-5H2,1-2H3

InChI-Schlüssel

JEWTUIKOFWYRQZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.